molecular formula C21H21ClN2O4 B5785617 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide

Cat. No. B5785617
M. Wt: 400.9 g/mol
InChI Key: JHGSEWYTHXTXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 belongs to the class of compounds known as piperidine carboxamides, which have been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This profile is similar to that of atypical antipsychotic drugs, which suggests that this compound may have similar therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its antipsychotic, anti-inflammatory, and analgesic effects, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in rodents. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide for lab experiments is its potent and selective pharmacological profile, which allows for precise manipulation of neurotransmitter systems in the brain. Additionally, this compound has a favorable safety profile, which reduces the risk of adverse effects in animal models. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of schizophrenia and other psychiatric disorders. Additional preclinical studies are needed to further elucidate the mechanism of action of this compound and to determine its efficacy and safety in animal models. Clinical trials in humans may also be warranted to evaluate the potential therapeutic effects of this compound in psychiatric disorders. Additionally, further research is needed to explore the potential anti-inflammatory and analgesic effects of this compound in animal models and humans.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form 1-(2,3-dihydro-1,3-benzodioxol-5-yl)ethanone. This intermediate is then reacted with piperidine-4-carboxylic acid to form the corresponding amide, which is subsequently acylated with 4-chlorobenzoyl chloride to yield this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of conditions, including schizophrenia, bipolar disorder, and depression. In preclinical studies, this compound has been shown to exhibit potent antipsychotic effects, with a mechanism of action similar to that of atypical antipsychotic drugs such as clozapine. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of pain and inflammation.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c22-17-4-2-16(3-5-17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-1-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSEWYTHXTXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.